molecular formula C49H62N10O13S2 B013101 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 25679-24-7

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Cat. No. B013101
CAS RN: 25679-24-7
M. Wt: 1063.2 g/mol
InChI Key: OIXQINQYMGNCII-YRVFCXMDSA-N
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Description

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been the subject of various studies due to its biological and chemical significance. This peptide is closely related to sequences found in bioactive peptides, implicating its relevance in molecular biology and pharmaceutical research.

Synthesis Analysis

The synthesis of related peptides has been extensively studied. For instance, the synthesis of Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist, showcases the complexity and precision required in peptide synthesis, highlighting the peptide's potential in therapeutic applications (Briet, Aumelas, & Martinez, 2009).

Molecular Structure Analysis

The molecular structure of peptides including Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been explored through methods like X-ray diffraction and NMR spectroscopy, providing insights into their three-dimensional conformations and the role of specific residues in determining peptide behavior (In, Tani, & Ishida, 2000).

Chemical Reactions and Properties

Peptides of similar structures have been subjected to various chemical reactions, demonstrating their reactivity and interaction with different chemical agents. This includes studies on their binding affinities and reaction mechanisms, essential for understanding their potential biological functions and applications (Amiche et al., 1989).

Physical Properties Analysis

The physical properties of peptides, including their solubility, phase behavior, and stability, are crucial for their practical applications. Research on peptides like Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 helps in understanding these aspects, which are vital for their use in pharmaceutical formulations and biological studies (Knight et al., 1984).

Chemical Properties Analysis

The chemical properties, including the reactivity of amino acid side chains and the peptide backbone, influence the biological activity and stability of peptides. Studies on the interactions of peptides with metal cations, for example, shed light on their chemical properties and potential as ligands in metal complexes (Armentrout, Yang, & Rodgers, 2013).

Scientific Research Applications

  • Tyr-dTrp-Gly-Phe-Met-NH2, a synthetic pentapeptide analog, specifically releases growth hormone in vitro. This demonstrates the critical role of an aromatic amino acid residue at the 2nd position for in vitro growth hormone-releasing activity (Bowers et al., 1980).

  • A peptide with a similar sequence, Phe-Asp-Asp-Tyr(SO3)-Gly-His-Met-Arg-Phe-NH2, identical to drosulfakinin I in Drosophila melanogaster, has been identified in the blowfly Calliphora vomitoria (Duve et al., 1995).

  • Neuropeptides from the Met-callatostatin family, including [Hyp2]Met-callatostatin and des Gly-Pro Met-callatostatin, are potent inhibitors of spontaneous contractions in the hindgut of the blowfly Calliphora (Duve et al., 1995).

  • The peptide Ac-Asp-Tyr-Met-Gly-Trp-Met-Asp-NH2 was purified using countercurrent chromatography techniques (Knight et al., 1984).

  • Cholecystokinin CCK peptides, including those with the sequence Gly-Trp-Met-Asp and Met-Asp-Phe-NH2, exist in folded forms with beta and gamma turns (Fournié-Zaluski et al., 1986).

  • Derivatives of Z-CCK-27-32-NH2 demonstrate gastrin antagonist activity (Laur et al., 2009).

  • Peptides derived from cholecystokinin (CCK) stimulate peripheral receptors in the gastrointestinal system (Pincus et al., 1988).

Future Directions

: ChEBI:138169

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQINQYMGNCII-YRVFCXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62N10O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
K Leung - 2010 - europepmc.org
… biologically active molecular fragments ranging from 4 to 18 amino acids, including sulphated and unsulphated CCK8, which is an octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) …
Number of citations: 6 europepmc.org
K Shiosaki, CW Lin, H Kopecka, RA Craig… - Journal of medicinal …, 1992 - ACS Publications
… -27(based on CCK-33 numbering) is a critical feature of the octapeptide for potentbiological activity since the desulfated analogue CCK-8-DS (AspTyr-Met-Gly-Trp-Met-Asp-Phe-NH2) is …
Number of citations: 13 pubs.acs.org
RJ Deschenes, LJ Lorenz, RS Haun… - Proceedings of the …, 1984 - National Acad Sciences
… The sequence of the probe was deduced from the known amino acid sequence of porcine CCK-8, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. The nucleotide sequence of the cDNA …
Number of citations: 449 www.pnas.org
MC Fournie-Zaluski, J Belleney, B Lux, C Durieux… - Biochemistry, 1986 - ACS Publications
… The conformational behavior of CCK7, Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, and CCK8, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, in their sulfated and unsulfated forms, was studied both …
Number of citations: 94 pubs.acs.org
AL Tornesello, M Aurilio, A Accardo… - Journal of Peptide …, 2011 - Wiley Online Library
The development of suitable radioligands for targeting CCK‐2 receptor expressing tumors, such as medullary thyroid carcinoma, is of great clinical interest. In the search for the best …
Number of citations: 18 onlinelibrary.wiley.com
IV Molchanova, GA Belokrylov, OY Popova… - Bulletin of Experimental …, 1992 - Springer
In previous investigations [3, 6] the thymus-dependent immune response was shown to be stimulated by pentagastrin (PG), which had no action on the level of the thymus-independent …
Number of citations: 3 link.springer.com
JN Crawley, S St-Pierre, P Gaudreau - Journal of Pharmacology and …, 1984 - Citeseer
Cholecystokinin(CCK) is a gut peptide which induces a syn- Met-Asp-Phe-NH2] induced the behavioral effects within a physdrome of satiety, including reduced food intake and reduced …
Number of citations: 34 citeseerx.ist.psu.edu
V Rao, R Alleti, L Xu, NK Tafreshi, DL Morse… - Bioorganic & medicinal …, 2011 - Elsevier
A spherical molecular scaffold bearing eight terminal alkyne groups was synthesized in one step from sucrose. One or more copies of a tetrapeptide azide, either N 3 (CH 2 ) 5 (CO)-His-…
Number of citations: 14 www.sciencedirect.com
Y Takahashi, K Kato, Y Hayashizaki… - Proceedings of the …, 1985 - National Acad Sciences
… 1, which was deduced from the amino acid sequence of porcine CCK8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2). Because CCK8 is the functional unit of CCK, we assumed that this …
Number of citations: 324 www.pnas.org
MC Beinfeld, DK Meyer, MJ Brownstein - Peptides, 1981 - Elsevier
… It was originally purified as a 33 amino acid peptide from porcine duodenal mucosa [16] though the predominant form of CCK in the gut [17] is Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. …
Number of citations: 52 www.sciencedirect.com

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